molecular formula C10H9F3O B3043821 (E)-2-(Trifluoromethyl)vinyl benzyl ether CAS No. 932395-40-9

(E)-2-(Trifluoromethyl)vinyl benzyl ether

Cat. No.: B3043821
CAS No.: 932395-40-9
M. Wt: 202.17 g/mol
InChI Key: VQPAEZXUOGRKIL-VOTSOKGWSA-N
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Description

“(E)-2-(Trifluoromethyl)vinyl benzyl ether” is a compound that contains a trifluoromethyl group, a vinyl group, and a benzyl ether group. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its ability to modify the physical properties of compounds . The vinyl group is a type of alkene that consists of two carbon atoms double-bonded to each other. The benzyl ether group is a type of ether that consists of a benzene ring attached to an ether group.


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzyl group attached to an ether oxygen, which is then attached to a vinyl group with a trifluoromethyl substituent. The exact structure and conformation would depend on the specific conditions and environment .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl, vinyl, and benzyl ether groups. The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The vinyl group could potentially undergo addition reactions typical of alkenes. The benzyl ether group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the polarity and lipophilicity of compounds . The exact properties would depend on the specific structure and environment .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar safety documentation for specific information .

Future Directions

The future research directions involving this compound would depend on its specific applications. For example, if it’s used in pharmaceuticals, future research might focus on improving its efficacy or reducing side effects. If it’s used in chemical synthesis, future research might focus on improving the reaction conditions or discovering new reactions .

Properties

IUPAC Name

[(E)-3,3,3-trifluoroprop-1-enoxy]methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPAEZXUOGRKIL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC=CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/C=C/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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